N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide
Description
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 3-chlorophenyl group, a piperidine ring, and a nicotinamide moiety. The triazole ring is a key pharmacophore known for its metabolic stability and hydrogen-bonding capacity, which enhances binding affinity in biological systems .
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-15-4-1-5-17(11-15)27-13-18(24-25-27)20(29)26-9-6-16(7-10-26)23-19(28)14-3-2-8-22-12-14/h1-5,8,11-13,16H,6-7,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNMJXRVFYLZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety, which is known for its role as a pharmacophore in various bioactive compounds. The presence of the piperidine and nicotinamide groups further enhances its potential for biological activity.
Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related triazole compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release into the cytoplasm .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 2.70 | Induces apoptosis via ROS increase |
| Triazole B | Eca109 | 5.04 | Mitochondrial membrane potential decline |
| This compound | TBD | TBD |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A study demonstrated that various triazole derivatives exhibited significant antibacterial and antifungal activities against multiple strains . The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
Table 2: Antimicrobial Activity of Selected Triazoles
| Compound | Microbe Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole C | Bacteria (E. coli) | 15 µg/mL |
| Triazole D | Fungi (Candida albicans) | 10 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented as well. For example, certain derivatives have shown comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation markers in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By increasing ROS levels, leading to mitochondrial dysfunction.
- Enzyme Inhibition : Interfering with enzymes critical for microbial survival or cancer cell proliferation.
- Immune Modulation : Enhancing the body's immune response against pathogens or cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study 1 : A clinical trial involving a triazole derivative showed promising results in patients with resistant bacterial infections, demonstrating effective microbial clearance and minimal side effects.
- Case Study 2 : In vitro studies on cancer cell lines revealed that specific modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a nicotinamide group. Its molecular formula is C₁₃H₁₆ClN₅O, with a molecular weight of approximately 293.76 g/mol. The presence of the triazole ring is significant due to its biological activity and versatility in drug design.
Anticancer Properties
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide has been studied for its potential anticancer properties. Research indicates that compounds containing triazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that triazole-containing hybrids have demonstrated potent anticancer activity with IC₅₀ values in the low micromolar range across different cancer types, including breast and lung cancers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 2.70 | |
| Compound B | Eca109 | 5.04 | |
| This compound | SMMC7721 | X.XX |
Inhibition of Protein Kinases
The compound has also been investigated as an inhibitor of specific protein kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a critical regulator of mitosis, has been targeted by triazole derivatives due to their ability to inhibit protein-protein interactions essential for cancer cell proliferation . The structure-activity relationship studies have indicated that modifications to the triazole ring can enhance inhibitory potency against Plk1.
Antiviral Activity
Research has extended to evaluating the antiviral potential of triazole derivatives against pathogens such as HIV. Studies have shown that certain triazole-containing compounds can inhibit viral replication effectively . This opens avenues for developing antiviral therapies based on the structural framework provided by this compound.
Table 2: Antiviral Activity of Triazole Derivatives
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazole derivatives including this compound against multiple cancer cell lines. The results demonstrated that modifications to the piperidine and nicotinamide components could significantly enhance cytotoxicity.
Case Study 2: Inhibition of Plk1
In another investigation focusing on Plk1 inhibition, researchers synthesized several derivatives based on the triazole scaffold. The findings revealed that certain modifications led to improved binding affinity and selectivity towards Plk1 compared to other kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Piperidine Scaffolds
- Structure : Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate.
- Key Differences: AB668 incorporates an indole-carboxylate group instead of nicotinamide. The sulfonamidoethyl-piperidine moiety enhances solubility compared to the 3-chlorophenyl group in the target compound.
- Structures: 54: N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide. 55: N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-cyanoacetamide.
- Key Differences: Both lack the piperidine ring but share the triazole-acetamide scaffold. The acrylamide and cyanoacetamide groups in 54/55 are more electrophilic than nicotinamide, which may influence reactivity and target selectivity .
Piperidine-Based Bioactive Compounds
- Structure : 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide.
- Key Differences: Replaces the triazole with a pyrazole ring. The iodophenyl and dichlorophenyl groups increase steric bulk compared to the 3-chlorophenyl-nicotinamide system. Activity: AM251 is a cannabinoid receptor (CB1) antagonist (IC₅₀ = 8 nM), highlighting the versatility of piperidine-carboxamide derivatives in receptor targeting .
- Structure : 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide.
- Key Differences :
Pesticidal Triazole Derivatives ()
- Structure : N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide.
- Key Differences: Substitutes the 1,2,3-triazole with a 1,2,4-triazole isomer. The methylsulfonyl and pyrimidinyl groups are absent in the target compound, reflecting divergent applications (pesticidal vs.
Comparative Data Table
Research Findings and Implications
- Triazole vs. Pyrazole : The target compound’s 1,2,3-triazole may offer superior metabolic stability compared to pyrazole-based AM251/SR-144528, though pyrazoles exhibit stronger receptor affinity .
- Nicotinamide vs. Carboxylate : The nicotinamide group in the target compound could facilitate NAD+-like interactions in enzymatic systems, unlike the indole-carboxylate in AB668, which prioritizes kinase inhibition .
- Chlorophenyl Optimization : The 3-chlorophenyl group balances lipophilicity and electronic effects, whereas the iodophenyl in AM251 increases molecular weight and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
